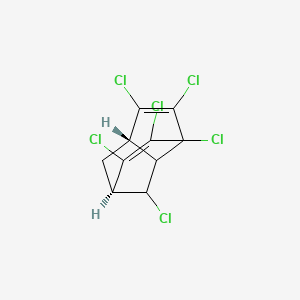

beta-Chlordene

Description

Overview of Persistent Organic Pollutants (POPs) in Environmental Science

Persistent Organic Pollutants (POPs) are a class of carbon-based chemical substances recognized for their harmful impact on environmental and human health. wikipedia.orggmisolutions.compops.int These compounds are exceptionally resistant to natural degradation processes, including chemical, biological, and photolytic breakdown. wikipedia.orggmisolutions.com This resistance leads to their key characteristics:

Persistence: POPs can remain intact in the environment for many years, leading to long-term contamination of soil, water, and living tissues. gmisolutions.compops.int

Bioaccumulation: Due to their high lipid (fat) solubility, POPs accumulate in the fatty tissues of living organisms. wikipedia.orggmisolutions.com As they move up the food chain, their concentration increases in a process known as biomagnification, leading to higher levels in predators, including fish, birds, and mammals. wikipedia.orgpops.int

Long-Range Transport: POPs can travel vast distances from their source via wind and water currents. wikipedia.orgpops.int This allows them to contaminate remote regions like the Arctic, far from where they were ever used. pops.int

Toxicity: Exposure to POPs is linked to a range of adverse health effects in both wildlife and humans, including damage to the nervous and immune systems, reproductive disorders, and certain cancers. pops.intpanda.org

Chlordane (B41520) is classified among the original "dirty dozen" POPs targeted for global elimination by the Stockholm Convention due to these hazardous properties. wikipedia.orgpanda.org

Table 1: Defining Characteristics of Persistent Organic Pollutants (POPs)

| Characteristic | Description | Environmental Implication |

|---|---|---|

| Persistence | Resists chemical, biological, and photolytic degradation. wikipedia.orggmisolutions.com | Remains in the environment for years or decades, leading to prolonged exposure risks. gmisolutions.com |

| Bioaccumulation | High lipid solubility causes it to build up in the fatty tissues of organisms. wikipedia.org | Concentrations magnify up the food chain, posing a greater threat to higher-level predators. wikipedia.orgpops.int |

| Long-Range Transport | Can be transported globally by atmospheric and oceanic currents. gmisolutions.compops.int | Leads to widespread contamination, including in pristine environments far from original sources. pops.int |

| Toxicity | Can cause a variety of adverse health effects. pops.intpanda.org | Poses risks to ecosystem balance and human health, including cancer and reproductive disorders. gmisolutions.compops.intpanda.org |

Historical Synthesis, Production, and Agricultural/Non-Agricultural Applications of Technical Chlordane

The development of technical chlordane was an accidental discovery in 1948 by Julius Hyman at Velsicol Chemical Corporation during research into uses for a byproduct of synthetic rubber manufacturing. wikipedia.org The first commercial production in the United States began in 1947. inchem.org The manufacturing process involves reacting hexachlorocyclopentadiene (B6142220) with cyclopentadiene (B3395910) to create a chlordene (B1668713) intermediate, which is then chlorinated to produce the final product. inchem.org

Technical chlordane is not a single chemical but a complex mixture of at least 26, and as many as 147, distinct but related compounds. wikipedia.orginchem.orgepa.gov This amber-colored, viscous liquid was valued as a broad-spectrum contact insecticide. nih.govwho.int

Its applications were extensive and can be categorized as follows:

Agricultural Uses: Prior to 1978, chlordane was widely used on agricultural crops, most notably corn and citrus, to control soil insects. wikipedia.orgnih.govcdc.gov

Non-Agricultural Uses: The most significant application of chlordane was for termite control. wikipedia.orgnih.gov It was injected into the ground around building foundations, a practice that treated an estimated 30 million homes in the U.S. wikipedia.orghawaii.gov It was also used on residential lawns and gardens. cdc.govorst.edu

By 1974, U.S. production of chlordane reached 9.5 million kilograms. inchem.org However, due to growing concerns about its environmental persistence and health risks, its uses were progressively restricted. hawaii.govorst.edu

Classification and Regulatory Frameworks for Chlordane Isomers as Environmental Contaminants

Chlordane and its related isomers are classified as hazardous organic pollutants due to their persistence, ability to bioaccumulate, and toxicity. wikipedia.org As a member of the chlorinated cyclodiene insecticide family, which also includes heptachlor (B41519), aldrin, and dieldrin, chlordane's chemical stability makes it a long-term environmental threat. wikipedia.org

The international community has formally recognized these dangers. Chlordane is one of the original 12 POPs targeted for elimination under the Stockholm Convention on Persistent Organic Pollutants , a global treaty designed to protect human health and the environment. panda.orgwikipedia.org

In the United States, the Environmental Protection Agency (EPA) led the regulatory actions against chlordane.

1978: The EPA banned the use of chlordane on food crops, lawns, and gardens. wikipedia.org

1983: The only remaining approved use, for underground termite control, was established. inchem.orgcdc.gov

1988: All commercial uses of chlordane in the U.S. were canceled due to concerns over cancer risk, its accumulation in body fat, and its danger to wildlife. wikipedia.orgcdc.govorst.edu

Although it can still be legally manufactured in the U.S., it can only be sold for use in foreign countries. orst.edu Chlordane's legacy as a contaminant persists, as it can remain in soil for more than 20 years after application. cdc.govhawaii.gov

Significance of Beta-Chlordene within the Chlordane Isomer Mixture in Environmental Research

Technical chlordane, the commercial product, is a mixture whose exact composition can vary but is primarily composed of chlordane isomers and related compounds. epa.gov One analysis reported an approximate composition of 24% trans-chlordane (B41516), 19% cis-chlordane (B41515), 10% heptachlor, and 7% nonachlor, among other components. nih.gov

Within this complex mixture, specific isomers have distinct identities and significance. The two primary isomers of chlordane are cis-chlordane (also known as alpha-chlordane) and trans-chlordane (also known as gamma-chlordane). wikipedia.orgcdc.gov The term beta-Chlordene is a synonym sometimes used for trans-chlordane. cdc.govnih.gov

The significance of beta-Chlordene (trans-chlordane) in environmental research stems from several factors:

Bioactivity: The beta-isomer is noted as being more bioactive than the alpha-isomer. wikipedia.org

Persistence and Metabolism: While physical processes like volatilization affect chlordane isomers similarly, biological processes are isomer-specific. researchgate.net Chlordane is metabolized in organisms to compounds like oxychlordane (B150180), which, along with trans-nonachlor (B44118) (another component of the technical mixture), are the primary constituents that bioaccumulate in fatty tissues. wikipedia.org The trans-nonachlor component is considered more toxic than technical chlordane itself. wikipedia.org

Environmental Marker: Because different components of the technical mixture degrade and transform at different rates, the resulting residue in the environment may have a different composition than the original product. who.int Analyzing the specific ratios of persistent components like beta-Chlordene (trans-chlordane), oxychlordane, and trans-nonachlor in environmental and biological samples allows scientists to track the fate, transport, and degradation of chlordane contamination long after its initial application.

Table 2: Primary Components in Technical Chlordane Mixtures

| Compound Name | Common Synonym(s) | Typical Percentage in Mixture | Role/Significance |

|---|---|---|---|

| trans-Chlordane | beta-Chlordene , gamma-Chlordane wikipedia.orgcdc.govnih.gov | 15% - 24% epa.govnih.gov | A primary, bioactive isomer of chlordane. wikipedia.org |

| cis-Chlordane | alpha-Chlordane wikipedia.orgcdc.gov | 15% - 19% epa.govnih.gov | A primary isomer of chlordane. wikipedia.org |

| Heptachlor | - | 3.8% - 10% epa.govnih.gov | A related, highly toxic insecticide also present in the mixture. wikipedia.org |

| trans-Nonachlor | - | ~15% epa.gov | A major bioaccumulating constituent, more toxic than technical chlordane. wikipedia.org |

| Oxychlordane | - | Not in original mix; a metabolite | A primary metabolite found in tissues, indicating biological processing of chlordane. wikipedia.org |

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,7S)-2,3,4,5,6,9-hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6/c11-5-3-1-2-4(5)10(16,8(14)6(2)12)9(15)7(3)13/h2-5H,1H2/t2-,3+,4?,5?,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFPUJNCRLXHDW-VPQDZJFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(=C(C3(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C3C([C@@H]1C(=C(C3(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031799 | |

| Record name | beta-Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56534-03-3 | |

| Record name | beta-Chlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of Beta Chlordene

Global and Regional Distribution Patterns in Abiotic Matrices

Beta-chlordane's chemical properties, particularly its persistence and semi-volatility, allow it to undergo long-range atmospheric transport, leading to its global distribution. nih.govaaqr.org

Beta-chlordane has been detected in the atmosphere across various global locations, from urban and agricultural areas to remote regions like the Arctic. nih.govtandfonline.comlilab-ecust.cn Its concentration in the air displays significant spatial variability, influenced by historical usage patterns and environmental factors. researchgate.netoaes.cc

In a study conducted across five Middle Eastern countries, beta-chlordane was detected in 51.3% of atmospheric samples. oaes.cc Monitoring at a remote site in southwestern China revealed its presence, with temporal variations linked to long-range atmospheric transport from southern China and northern mainland Southeast Asia. nih.gov Research in Central Europe has also documented the presence of chlordane (B41520) isomers in the air. copernicus.org

Even in remote areas like the Arctic, beta-chlordane is found, transported via the atmosphere. tandfonline.comlilab-ecust.cn Studies at Alert, in the Canadian Arctic, have consistently detected chlordane isomers, including beta-chlordane (referred to as trans-chlordane (B41516) or TC). copernicus.org The presence of chlordane in the Arctic is attributed to both historical use and continued emissions from secondary sources like soil and water. copernicus.orgresearchgate.net

Table 1: Atmospheric Concentrations of Chlordane Compounds in Various Global and Regional Studies

| Location | Compound(s) | Concentration Range | Year of Study |

|---|---|---|---|

| Lake Chaohu, China | Total Chlordanes (gas phase) | 60.7 ± 138.0 pg/m³ (mean) | 2010-2011 |

| Middle Eastern Countries | Beta-Chlordane | Detected in 51.3% of samples | 2018 |

| European Arctic (Bear Island) | Cyclodiene pesticides (including chlordanes) | Minor contaminants compared to PCBs and HCHs | 1999-2003 |

| Canadian Arctic (Ice Island) | cis- and trans-chlordane | Detected in air vapor and particles | 1986 |

| Argentina | Gamma-chlordane (trans-chlordane) | Up to 70 pg/m³ | - |

Note: Data compiled from various sources. "Gamma-chlordane" and "trans-chlordane" are used for beta-chlordane in some studies.

Beta-chlordane is found in various aquatic environments, including surface waters and, more significantly, in sediments due to its tendency to adsorb to particulate matter. who.intnih.gov

In the Peacock River Basin in Xinjiang, China, beta-HCH was the only HCH isomer detected in water, suggesting contamination from the erosion of weathered agricultural soils. researchgate.net While chlordane itself was not detected in the surface water of a 2015 South Florida study, its components were found in the sediment. sfwmd.gov A study of the Great Lakes indicated that levels of cis-chlordane (B41515) in water were roughly 2–3 times that of trans-chlordane (beta-chlordane). cdc.gov

Sediments often act as a sink for chlordane compounds. who.intiarc.fr

San Francisco Bay: A study of 26 tributary streams found chlordane to be ubiquitous in bottom material, with concentrations ranging from trace amounts to 800 µg/kg. who.int

Southern Florida: While absent in 188 surface water samples, chlordane was detected in 30% of 214 sediment samples. who.int

Guanting Reservoir, Beijing: Analysis of surface sediments detected gamma-chlordane (another term for beta-chlordane). nih.gov

Ondo State, Nigeria: In cocoa-producing areas, concentrations of chlordane isomers were higher in sediments than in the corresponding water samples. scispace.com

Songhua Lake, China: Sediment core analysis found chlordane compounds, though at lower concentrations than DDTs and HCHs. pjoes.com

Table 2: Beta-Chlordane (or related chlordane compounds) Concentrations in Water and Sediment

| Location | Matrix | Compound | Concentration |

|---|---|---|---|

| Great Lakes, USA/Canada | Water | trans-chlordane | Levels were 2-3 times lower than cis-chlordane |

| South Florida, USA | Sediment | Chlordane | 26 - 29 µg/Kg |

| San Francisco Bay Tributaries, USA | Sediment | Chlordane | Trace to 800 µg/kg |

| Peacock River, China | Water | Beta-HCH | Detected (exact value not specified) |

| Guanting Reservoir, China | Sediment | Gamma-chlordane | Detected (part of total pesticides ranging from 7.59 to 36.0 ng/g) |

| Ondo State, Nigeria | Sediment | trans-chlordane | Not Detected to 81.32 ± 7.06 µg/kg |

Note: Data extracted from multiple research papers. Beta-HCH and gamma-chlordane are included as they can refer to or be related to beta-chlordane.

Soils are a primary reservoir for beta-chlordane, a consequence of its direct application for agricultural and termiticide purposes. mdpi.comwho.int Its strong adsorption to soil particles limits its migration through the soil profile, causing it to persist in the upper layers. who.int

Studies have shown that chlordane is highly persistent in soil, with a half-life that can extend over 20 years. nih.govcdc.gov In Maryland, 45% of chlordane applied to a sandy loam soil remained after 15 years. nih.gov Because of this persistence, soils can act as a long-term secondary source, re-emitting chlordane into the atmosphere through volatilization. copernicus.orgpjoes.com

Concentrations vary widely depending on land use and history.

China: In the Pearl River Delta, soils contained mean levels of 0.02 mg/kg of HCHs, while Russian soils near the Lena River had 0.001-0.017 mg/kg. pops.int Although these figures are for HCHs, they provide context for organochlorine pesticide levels in soil. In Anhui Province, a known hotspot for chlordane usage, oxy-chlordane, a metabolite, was the dominant related chemical found in tree bark, indicating the presence of aged chlordane in the soil. pjoes.com

India: Chlordane has been detected in soil and groundwater, with its mobility influenced by soil texture and organic matter content. nih.govicontrolpollution.com

Contaminated Sites: In the United States, chlordane has been found at 176 of 1,350 hazardous waste sites on the National Priorities List, with the highest soil concentration recorded at 344 ppm. govinfo.gov

Spatiotemporal Dynamics and Trends of Beta-Chlordane Levels

The concentration of beta-chlordane in the environment is not static; it changes over time due to degradation, transport, and shifts in emission sources.

Long-term monitoring programs are crucial for understanding the fate of persistent organic pollutants like beta-chlordane. Studies in the Arctic and Central Europe show declining atmospheric concentrations over time, reflecting the phase-out of its use. copernicus.orgdiva-portal.org

However, the rate of decline has slowed in some regions, a phenomenon described as "levelling off". copernicus.org A study in Central Europe (2018-2023) observed that the previously decreasing trend for alpha-chlordane is no longer significant, suggesting that secondary sources, such as re-volatilization from soil and water, are now playing a more dominant role in maintaining its atmospheric presence. copernicus.org

In the western Arctic Ocean, monitoring from 1999 to 2011 showed that fractions of chlordane compounds, such as the ratio of trans-chlordane to cis-chlordane, decreased in both water and air, indicating a shift towards more weathered chlordane signatures over time. diva-portal.org

Seasonal changes significantly influence the concentration of beta-chlordane in the environment, particularly in the atmosphere. nih.gov

Higher temperatures in the summer increase the volatilization of chlordane from contaminated soils and water surfaces, leading to elevated atmospheric concentrations. copernicus.orgnih.govresearchgate.net A study at Lake Chaohu, China, found that the mean concentration of gaseous organochlorine pesticides, including chlordane, was significantly higher in the summer than in the winter. nih.govnomresearch.cn This pattern is consistent with observations from other regions, where revolatilization from soils is apparent in the summer. copernicus.org

In the Arctic, concentrations of cyclodiene pesticides, including cis- and trans-chlordane, were higher in the air and snow during the late spring (May) compared to late summer (August), which is consistent with the seasonal maximum of Arctic haze that facilitates the transport of these pollutants. tandfonline.com

Influence of Geographical and Climatological Factors on Distribution

The environmental distribution of beta-chlordane, a persistent and semi-volatile organochlorine compound, is profoundly influenced by a complex interplay of geographical and climatological factors. frontiersin.orgspringerprofessional.de These factors govern its release from sources, its long-range transport through the atmosphere and oceans, and its ultimate deposition in regions far from its original point of use. un.orgrsc.org

Long-Range Transport and the "Grasshopper Effect"

Beta-chlordane's physical and chemical properties, such as its semi-volatility and resistance to degradation, enable it to undergo long-range environmental transport (LRET). frontiersin.orgnih.gov This process often involves a phenomenon known as the "grasshopper effect" or "global distillation," where the chemical evaporates in warmer regions, travels through the atmosphere, and then condenses and deposits in colder climates. rsc.orgcapes.gov.br An increase in ambient temperature, even by 1°C, can significantly enhance the volatilization of persistent organic pollutants (POPs) like chlordane, thereby increasing their mobility in the atmosphere. rsc.org

Atmospheric currents are a primary vehicle for this global redistribution. amap.no Monitoring in the Arctic has demonstrated that levels of chlordane are correlated with long-range transport episodes from mid-latitude source regions in North America, Europe, and Asia. un.org Similarly, ocean currents play a crucial role. While atmospheric transport is faster, ocean currents can also transport these compounds, as seen with beta-HCH, a chemical with similar properties that enters the western Arctic through ocean currents passing through the Bering Strait. capes.gov.brpops.int

Deposition in Polar Regions

The Arctic acts as a significant sink for many POPs, including chlordane and its metabolites. amap.noamap.no Due to the "cold condensation" effect, these chemicals are effectively trapped in the cold Arctic environment. capes.gov.br The presence of beta-chlordane and other chlordane-related compounds in Arctic biota, such as marine mammals and birds, at levels sometimes higher than in temperate regions, is clear evidence of this long-range transport. pops.intamap.no

Geographical differences are evident even within the Arctic. For instance, historical data for chlordanes showed higher concentrations in polar bears in the European Arctic compared to the Chukchi Sea. npolar.no Conversely, compounds like hexachlorocyclohexanes (HCHs) have shown higher levels in the Alaskan and western Canadian Arctic, likely due to proximity to sources in East Asia. npolar.no

Climate change is exacerbating the deposition and remobilization of these pollutants in polar regions. rsc.orgresearchgate.net Warmer temperatures and the melting of glaciers, sea ice, and permafrost can lead to the re-release of historically trapped beta-chlordane and other POPs back into the environment. rsc.orgrsc.org Studies have shown that zooplankton in ice-covered Arctic waters can have higher concentrations of chlordane compared to those in ice-free Atlantic waters. rsc.org

Influence of Climate and Seasonal Cycles

Climatological factors directly impact the environmental concentrations of beta-chlordane on a seasonal basis.

Temperature: Higher summer temperatures increase the volatilization of chlordane from secondary sources like contaminated soils and water bodies. rsc.orgcopernicus.org This can lead to a reversal in the direction of air-surface exchange, where these surfaces become sources rather than sinks. copernicus.org

Precipitation: Precipitation events, such as rain and snow, can "scavenge" pollutants from the atmosphere, leading to their deposition onto land and water. amap.no Fog has also been identified as an important carrier medium for POPs, with studies on Bjørnøya (Bear Island) showing relatively high levels in fog. miljodirektoratet.no

Climate Patterns: Large-scale climate patterns like the Pacific North American (PNA) index can influence air concentrations of POPs, affecting their transport mechanisms to the Arctic. rsc.org

The following table summarizes the key climatological influences on beta-chlordane's distribution:

Table 1: Influence of Climatological Factors on Beta-Chlordene Distribution| Climatological Factor | Influence on Distribution Process | Resulting Effect on Beta-Chlordene |

|---|---|---|

| Increased Temperature | Enhances volatilization from soil and water. rsc.org | Increases atmospheric concentrations and potential for long-range transport. |

| Precipitation (Rain/Snow) | Scavenges compounds from the atmosphere. amap.no | Leads to deposition in terrestrial and aquatic environments. |

| Fog | Acts as a carrier medium for atmospheric pollutants. miljodirektoratet.no | Contributes to deposition, particularly in specific geographic locations like Bear Island. |

| Ice/Glacier Melt | Releases historically trapped pollutants. rsc.org | Remobilizes beta-chlordane into marine and freshwater ecosystems. |

| Atmospheric & Ocean Currents | Serve as primary transport pathways. un.orgpops.int | Facilitates global distribution from source regions to remote areas like the Arctic. |

Research has documented varying concentrations of chlordane compounds in different geographical settings, highlighting the impact of local and regional factors.

For example, a study of nearshore sediments around a tropical tourist island found that concentrations of beta-HCH and other OCPs varied significantly between the western and eastern sides of the island, suggesting influences from historical usage, local currents, and sediment composition. frontiersin.org In temperate climates, chlordane residues are found predominantly in soil, with alpha- and gamma-chlordane (trans-chlordane) being the most persistent isomers. who.int A 15-year study in Nova Scotia on sandy loam soil found that approximately 15% of the initially applied chlordane remained, primarily as the alpha and gamma isomers. who.int

The following table presents findings from various studies, illustrating the geographical differences in chlordane concentrations.

Table 2: Research Findings on Chlordane Concentrations in Various Geographic Locations

| Location | Environmental Matrix | Compound(s) | Concentration Findings | Source(s) |

|---|---|---|---|---|

| Hadya Zone, Ethiopia | Soil (obsolete pesticide dump site) | α-chlordane, γ-chlordane | Average concentrations of 5.32 ng/g and 6.15 ng/g, respectively. Exceeded soil quality standards. | ajol.info |

| Sanya, China | Nearshore surface sediments | β-HCH | Average concentration of 0.35 ng/g (dry weight). Levels varied based on proximity to historical sources. | frontiersin.org |

| Nova Scotia, Canada | Sandy loam soil | Chlordane (alpha and gamma isomers) | ~15% of applied chlordane remained after 15 years. | who.int |

| San Francisco Bay, USA | Tributary stream bottom material | Chlordane | Found to be ubiquitous, with concentrations ranging from a trace to 800 µg/kg. | who.int |

| Arctic Regions | Biota (marine mammals, birds) | Chlordane-related compounds | Levels can be 10 to 20 times higher than in most temperate regions due to long-range transport and biomagnification. | amap.no |

Environmental Fate and Transformation of Beta Chlordene

Persistence and Environmental Half-Lives in Diverse Media

Beta-chlordane exhibits significant persistence across various environmental compartments, including soil, water, and sediments. Its resistance to degradation contributes to its long-term presence in ecosystems.

The environmental half-life of chlordane (B41520), as a whole, is estimated to be between 10 to 20 years. wikipedia.org In soil, the half-life of chlordane can range from approximately 350 days to as long as 3,500 days, depending on specific environmental conditions. orst.edu Some studies suggest a soil half-life of around 4 years, with the potential to persist for up to two decades. undp.org The persistence of organochlorine compounds like chlordane can vary from a half-life of about 60 days to as long as 10 to 15 years. nih.gov

In aquatic environments, chlordane isomers are known to be stable. While volatilization can be a removal pathway from water, adsorption to sediment is a major fate process, leading to long-term persistence in the adsorbed state. epa.gov In a study of a freshwater lake treated with technical chlordane, residues moved quickly to the bottom sediment and persisted there. who.int After 421 days, chlordane residues were still detectable in the water, although at levels below 0.01% of the initial concentration. who.int

The persistence of beta-chlordane is also evident in its detection in various environmental samples long after its use was discontinued. For instance, chlordane has been found in the air of homes 32 years after treatment for termites, at levels 10-15 times higher than the Minimal Risk Levels set by the Centers for Disease Control. wikipedia.org

Table 1: Environmental Half-Life of Chlordane

| Medium | Reported Half-Life | Source |

|---|---|---|

| Environment (General) | 10 to 20 years | wikipedia.org |

| Soil | 350 to 3500 days | orst.edu |

| Soil | ~4 years (up to 20 years) | undp.org |

| Water (Volatilization from pond) | 18 - 26 days | epa.gov |

| Water (Volatilization from river) | 3.6 - 5.2 days | epa.gov |

| Water (Volatilization from lake) | 14.4 - 20.6 days | epa.gov |

This table is based on data for chlordane, of which beta-chlordane is a major component.

Transport Mechanisms and Environmental Cycling

The movement and distribution of beta-chlordane in the environment are governed by several transport mechanisms, leading to its presence in locations far from its original application sites.

Once in the atmosphere, beta-chlordane can undergo both short and long-range transport. epa.govresearchgate.net The detection of chlordane in remote locations such as the Arctic and over the Pacific and Atlantic Oceans provides strong evidence for its capacity for LRAT. epa.govnih.gov It is estimated that a significant portion of airborne chlordane exists in a sorbed state, which may facilitate its transport over long distances without significant chemical transformation. epa.gov Atmospheric transport is a key mechanism for the contamination of remote ecosystems. nilu.no The presence of chlordane in rainwater and its deposition in rural areas indicate that it is physically removed from the atmosphere through both wet and dry deposition. epa.gov

While chlordane is not very soluble in water and tends to adsorb strongly to soil particles, surface runoff can be a potential route for its entry into aquatic systems. who.int However, there is limited data on the extent of this transport pathway. who.int Due to its strong adsorption to soil, chlordane generally shows little leaching into groundwater. who.intcdc.gov Most residues tend to remain in the upper cultivated layers of the soil. who.int Despite this, the detection of chlordane in some groundwater samples indicates that leaching can occur under certain conditions. epa.gov

In aquatic environments, chlordane readily adsorbs to suspended solids and sediment. epa.govwho.intcdc.gov This process is a major fate for chlordane in water, leading to its accumulation in bottom sediments. nih.govwho.int Studies have shown that after application to a lake, chlordane concentrations in the water decline rapidly as it moves to the sediment. who.int These sediment-bound residues can be very persistent. epa.gov Furthermore, processes such as sediment re-suspension can lead to the release of adsorbed chlordane back into the water column, causing secondary pollution. nomresearch.cn

The environmental behavior of beta-chlordane is characterized by continuous exchange between different environmental compartments, including soil, water, air, and biota. cdc.govnih.govcopernicus.org Volatilization from soil and water moves the compound into the atmosphere, where it can be transported and then redeposited back onto land and water surfaces. epa.govwho.int In aquatic systems, there is a dynamic equilibrium between dissolved chlordane in the water and chlordane adsorbed to sediments and suspended particles. epa.govwho.intcdc.gov This inter-compartmental exchange is a key factor in the widespread distribution and long-term persistence of beta-chlordane in the environment. panda.orgnih.govgovinfo.gov

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of beta-chlordene through non-biological processes, primarily driven by light energy and atmospheric oxidants.

While chlordane is generally resistant to degradation, sunlight can contribute to its breakdown. fao.org In the atmosphere, chlordene (B1668713), a related compound, is susceptible to direct photolysis as it absorbs light in the environmental UV spectrum. nih.gov Although specific data on the photolysis of beta-chlordane adsorbed to atmospheric particulate matter or in water is limited, it is an area requiring further research to fully understand its environmental removal. cdc.gov Studies on other organochlorine pesticides have shown that photolytic degradation can occur, though rates vary. For instance, the degradation of lindane and endosulfan (B1671282) is observed under UV irradiation, with the latter's degradation products also being susceptible to photolysis. scispace.com The photoisomers of chlordane have been observed under natural conditions, indicating that photolysis does occur in the environment. fao.org

The reaction with photochemically produced hydroxyl (OH) radicals is anticipated to be a primary removal mechanism for vapor-phase chlordane in the atmosphere. fao.orgcdc.gov Theoretical studies using Density Functional Theory (DFT) have investigated the oxidation mechanism of chlordane initiated by OH radicals. These studies aim to clarify the atmospheric fate of chlordane by identifying potential oxidation products such as dichlorochlordene, hydroxychlrodane, cycloketone, and dichloracyl. researchgate.net The estimated half-life for the reaction of vapor-phase chlordene with OH radicals is approximately 2.0 hours. nih.gov This suggests that this oxidative process is a significant pathway for the atmospheric degradation of chlordane compounds. fao.org However, there is a recognized need for experimental data to validate the kinetics and products of these reactions. cdc.gov

Biotic Transformation and Metabolite Formation

Biotic processes, mediated by microorganisms and larger organisms, play a crucial role in the transformation of beta-chlordene in various environmental compartments.

Chlordane is highly persistent in soil, with a half-life of about four years, and is not readily subject to biodegradation. fao.org It tends to adsorb to soil particles, which limits its movement but also contributes to its long-term presence. who.int While some studies suggest that chlordane is not subject to biodegradation in soils, others indicate that microbial action can occur, albeit slowly. fao.org The process of mineralization, the complete breakdown of organic compounds to inorganic substances by microbes, is an ideal degradation pathway. nih.gov In some cases, microbial consortia can enhance degradation efficiency through synergistic actions. mdpi.com However, studies on Long Island Sound sediment showed a lack of enantioselective biodegradation of chlordane, suggesting that microbial degradation pathways can be site-specific and may not always lead to significant breakdown. acs.org

Table 1: Microbial Degradation of Chlordane

| Environment | Degradation Potential | Key Factors |

| Soil | Low to Moderate | Adsorption to soil particles, microbial community composition, presence of co-metabolites. fao.orgwho.intmdpi.com |

| Sediment | Variable | Lack of enantioselective degradation observed in some marine sediments. acs.org |

| Water | Slow | Adsorption to sediments can remove it from the water column. fao.org |

Once taken up by organisms, beta-chlordane can undergo biotransformation. This process involves metabolic conversion into other compounds, which can be more or less toxic and persistent than the parent compound. ontosight.ai In mammals, chlordane is metabolized primarily in the liver. nih.gov The biotransformation of chlordane can be enantioselective, meaning that different stereoisomers are metabolized at different rates. This has been observed in various organisms, including rainbow trout and polar bears. uga.edunih.gov Wood-rot fungi, such as certain species of Phlebia, have demonstrated the ability to degrade trans-chlordane (B41516) through hydroxylation reactions. researchgate.net In aquatic systems, organisms like algae (Oedogonium), snails (Physa), mosquito larvae (Culex), and fish (Gambusia) have been shown to biotransform chlordene into various metabolites. nih.gov

A primary and highly significant metabolite of both cis- and trans-chlordane is oxychlordane (B150180). who.intepa.gov Oxychlordane is formed through oxidation and is more persistent and often more toxic than the original chlordane isomers. who.intepa.gov It is environmentally persistent and bioaccumulative. epa.gov This metabolite has been identified in various environmental samples and biological tissues, including the adipose tissue of mammals and in milk. who.intontosight.ai Besides oxychlordane, other metabolites of chlordane have been identified, including chlordene chlorohydrin, monohydroxylated dihydrochlordene, and heptachlor (B41519) epoxide. nih.govepa.gov In some organisms, further transformation can occur. For instance, houseflies can convert chlordene into an epoxide and 1-hydroxychlordene, while pig liver microsomes can convert chlordene epoxide into a diol. nih.gov

Table 2: Key Metabolites of Beta-Chlordene

| Metabolite | Parent Compound(s) | Key Characteristics | Found In |

| Oxychlordane | cis- and trans-Chlordane | More persistent and toxic than parent compounds, bioaccumulative. who.intepa.gov | Adipose tissue, milk, various environmental samples. who.intontosight.ai |

| Heptachlor Epoxide | Technical Chlordane, Heptachlor | Persistent and bioaccumulative. epa.gov | Mammalian tissues. epa.gov |

| Chlordene Chlorohydrin | Chlordane | Metabolite. nih.gov | Liver. nih.gov |

| 1-Hydroxychlordene | Chlordene | Metabolite. nih.gov | Houseflies, aquatic organisms. nih.gov |

| Chlordene Epoxide | Chlordene | Metabolite. nih.gov | Aquatic organisms, houseflies. nih.gov |

Bioavailability, Bioaccumulation, and Trophic Transfer of Beta Chlordene

Bioavailability from Environmental Matrices to Organisms

The bioavailability of beta-chlordane—the extent to which it can be taken up by an organism—is largely determined by the environmental medium, or matrix, in which it resides. Due to its hydrophobic nature, chlordane (B41520) tends to bind to particulate matter, accumulating in soil and sediments. who.intslu.se

In terrestrial environments, soil is the primary reservoir for chlordane residues. who.int Its translocation into crops grown on contaminated soil is a documented pathway for entry into the food chain. who.intwho.int The rate of uptake by plants can be influenced by factors such as soil organic matter content, which can adsorb chlordane and reduce its availability. who.int Studies have shown that plants can absorb chlordane compounds from the soil through their roots and from the air via their leaves. researchgate.net

In aquatic systems, beta-chlordane is found in water, sediment, and biota. While concentrations in the water column are generally low due to its tendency to adsorb to sediment, this dissolved fraction remains a source for bioconcentration by aquatic organisms, particularly through respiratory surfaces like gills. cdc.govnih.gov However, for many species, especially benthic invertebrates that live in or on sediment, ingestion of contaminated sediment particles is a dominant uptake route. slu.se The process involves the desorption of beta-chlordane from sediment into the gut fluid of the organism, followed by absorption across the intestinal membrane. slu.se The movement of chlordane residues from bottom sediments into the water column and their persistence there is a key factor in its bioavailability to aquatic life. who.int

Bioaccumulation Potential in Terrestrial and Aquatic Biota

Bioaccumulation is the net accumulation of a chemical by an organism from all exposure routes, including water, food, and sediment. acs.org Beta-chlordane exhibits a high potential for bioaccumulation in both terrestrial and aquatic organisms, driven by its high lipophilicity (fat-solubility) and resistance to metabolic degradation. oup.comwho.int

In aquatic ecosystems, bioaccumulation factors (BAFs), which measure the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, can be substantial. epa.gov For instance, chlordane has been shown to have BAFs in the thousands for various aquatic species. cdc.gov The Biota-Sediment Accumulation Factor (BSAF), which compares the concentration in an organism to that in the sediment, is another key metric. ontosight.ai Studies have shown that BSAF values for chlordane isomers can indicate significant accumulation from contaminated sediments into organisms like crabs and fish. researchgate.net Loaches, for example, have demonstrated selective bioaccumulation of cis-chlordane (B41515) (beta-chlordane). researchgate.net

In terrestrial food webs, beta-chlordane also bioaccumulates. pops.int Earthworms and other soil organisms can accumulate chlordane from the soil, making it available to predators higher up the food chain. who.intwho.int Limited bioaccumulation has been noted in the adipose tissue of terrestrial mammals. who.intwho.int

Table 1: Bioaccumulation and Bioconcentration Factors for Chlordane Isomers This table presents a range of reported values for different bioaccumulation metrics. Factors can vary significantly based on species, environmental conditions, and study methodology.

| Metric | Organism/System | Isomer(s) | Reported Value | Reference |

|---|---|---|---|---|

| Bioconcentration Factor (BCF) | Rainbow Trout | Chlordane | 18,500 | cdc.gov |

| Bioconcentration Factor (BCF) | Marine Species | Chlordane | 3,000–12,000 | cdc.gov |

| Bioaccumulation Factor (BAF) | Daphnia magna | Chlordane | 10,600 (wet weight) | oup.com |

| Bioconcentration Factor (BCF) | Fish (general) | gamma-Chlordane | >1,000 | arpgweb.com |

| Biota-Soil Accumulation Factor (BSAF) | Loach | cis-Chlordane | Indicated selective bioaccumulation | researchgate.net |

Trophic Transfer and Biomagnification through Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. For persistent and bioaccumulative substances like beta-chlordane, this process can lead to biomagnification, where the concentration of the contaminant increases in organisms at successively higher levels in the food web. researchgate.netresearchgate.net

The primary mechanism for the trophic transfer of beta-chlordane is dietary intake. researchgate.netnorth-slope.org It begins at the base of the food web, where primary producers (e.g., phytoplankton, plants) or primary consumers (e.g., zooplankton, benthic invertebrates) accumulate the compound from their environment (water, soil, or sediment). slu.senorth-slope.org When these organisms are consumed by predators at the next trophic level, the beta-chlordane stored in their tissues (primarily lipids) is transferred. north-slope.org

Because beta-chlordane is not easily metabolized or excreted, it is retained in the predator's body. who.int This process repeats at each step of the food chain, from small fish to larger predatory fish, and ultimately to top predators like marine mammals and birds. north-slope.orgpops.int In Arctic marine food webs, for example, chlordane-related compounds have been shown to magnify from Arctic cod to ringed seals and subsequently to polar bears. cdc.gov The efficient transfer of lipids within these cold-environment food webs contributes significantly to the biomagnification of lipophilic contaminants. north-slope.org

Several chemical and ecological factors influence the extent to which beta-chlordane biomagnifies.

Hydrophobicity and Lipophilicity: The high hydrophobicity and corresponding lipophilicity of beta-chlordane are primary drivers of its biomagnification. oup.comnorth-slope.org Its tendency to partition into fatty tissues means it is readily stored in an organism's lipid reserves and efficiently transferred through the diet. north-slope.org

Food Web Structure: The length and complexity of a food web are critical. Longer food chains provide more opportunities for a contaminant to become increasingly concentrated at each trophic step. researchgate.net The specific feeding relationships (who eats whom) also dictate the pathways of transfer. north-slope.org For example, organisms in benthic (sediment-based) food webs may have different exposure levels than those in pelagic (open-water) food webs.

Metabolic Capability: The ability of an organism to metabolize and eliminate a contaminant can reduce its biomagnification potential. north-slope.orguga.edu Beta-chlordane is relatively resistant to degradation in many species, which enhances its persistence and accumulation up the food chain. who.intpops.int However, species-specific differences in metabolism can lead to variations in the accumulation patterns of different chlordane isomers and their metabolites. cdc.govuga.edu

Organism Characteristics: Factors such as an organism's age, size, gender, and lipid content can influence contaminant loads. researchgate.net Older, larger predators have had more time to accumulate contaminants, and animals with higher fat content can store greater quantities of lipophilic compounds like beta-chlordane. researchgate.net

Table 2: Trophic Magnification Factors (TMF) and Biomagnification Factors (BMF) for Chlordane Compounds TMFs represent the average increase in concentration per trophic level for an entire food web, while BMFs compare concentrations between specific predator-prey pairs. A value >1 indicates biomagnification.

| Factor | Food Web/Organisms | Compound | Reported Value | Reference |

|---|---|---|---|---|

| Biomagnification Factor (BMF) | Arctic Marine Food Web | beta-HCH (as an example of a recalcitrant OC) | 1–18 (max of 280) | pops.int |

| Trophic Magnification Factor (TMF) | Benthic Food Chain | Chlordane | Significant magnification trend observed | researchgate.net |

| Biomagnification Factor (BMF) | Fish to Seal (male/female) | Chlordane | 7.3 / 4.7 | cdc.gov |

| Biomagnification Factor (BMF) | Seal (male/female) to Polar Bear | Chlordane | 6.6 / 9.5 | cdc.gov |

| Food Web Magnification Factor (FWMF) | Icelandic Marine Food Web | trans-Nonachlor (B44118) (chlordane-related) | >1 | researchgate.net |

Comparative Bioaccumulation Dynamics of Chlordane Isomers

Technical chlordane is a complex mixture of related compounds, including cis-chlordane (beta-chlordane), trans-chlordane (B41516) (alpha-chlordane), heptachlor (B41519), and nonachlors. oup.com These isomers and their metabolites, such as oxychlordane (B150180), often exhibit different bioaccumulation behaviors.

Studies have revealed that the compositional pattern of chlordane-related compounds changes between trophic levels and species, indicating that bioaccumulation is an isomer-specific process. cdc.gov For example, in one study on Daphnia magna, trans-chlordane was found to bioaccumulate to a greater extent than the cis-isomer, even though the cis-isomer was more prevalent in the test medium. oup.com

Conversely, other research in marine mammals from West Antarctica found that cis-chlordane and its metabolite cis-nonachlor (B1202745) showed significant trophic magnification, with TMF values for cis-nonachlor being 2–5 times higher than for other measured organochlorines. frontiersin.org In many high-trophic-level animals, such as polar bears, the metabolite oxychlordane is often the most dominant chlordane-related compound found, as the parent chlordane isomers are metabolized to this more persistent form. who.intcdc.gov The ratio of trans-chlordane to cis-chlordane (TC/CC ratio) in biota is often much lower than in technical chlordane mixtures, suggesting that environmental weathering and metabolic processes favor the depletion of the trans-isomer relative to the cis-isomer in some systems. frontiersin.org These differences highlight that the bioaccumulation potential of "chlordane" as a whole is a complex interplay of the individual dynamics of its various components. cdc.govuga.edu

Advanced Analytical Methodologies for Beta Chlordene Environmental Monitoring

Sampling Strategies for Diverse Environmental Matrices

The initial and most critical step in environmental monitoring is the collection of a representative sample. The strategy employed varies significantly depending on the environmental medium being investigated.

Monitoring airborne beta-chlordane, a semi-volatile organic compound (SVOC), requires techniques capable of capturing both its gas-phase and particle-bound fractions. High-volume air samplers (HVAS) are frequently utilized for this purpose. nih.gov These instruments draw large volumes of air, typically hundreds to over a thousand cubic meters, through a filter and a solid adsorbent trap over a 24-hour period.

A common configuration for an HVAS includes a glass fiber filter (GFF) to capture aerosol-bound compounds, followed by a polyurethane foam (PUF) plug or a resin like XAD-2 to adsorb gas-phase compounds. nih.govosha.gov This dual-media approach is crucial for accurately assessing the total atmospheric concentration of beta-chlordene. While HVAS are effective for capturing sufficient analyte mass for detection, potential sampling errors can occur, such as the volatilization of compounds from the filter ("blow-off") or the adsorption of gas-phase compounds onto collected particles ("blow-on"). nih.gov Another device, the OSHA Versatile Sampler (OVS-2) tube, which contains a glass fiber filter and two sections of XAD-2 adsorbent, is also effective for collecting both vapor and aerosol forms of chlordane (B41520). osha.gov

Table 1: Air Sampling Techniques for Beta-Chlordene This table summarizes common air sampling methods used for monitoring beta-chlordene.

| Sampling Technique | Principle | Components | Advantages | Disadvantages |

| High-Volume Active Sampler (HVAS) | Actively draws a large, known volume of air through collection media using a pump. | Glass Fiber Filter (GFF) for particles, Polyurethane Foam (PUF) or XAD-2 resin for gas phase. nih.gov | Collects a large sample mass, enabling low detection limits. nih.gov | Potential for "blow-off" and "blow-on" effects; requires a power source. nih.gov |

| OSHA Versatile Sampler (OVS-2) | Personal or area sampling device that actively draws air through specialized adsorbent tubes. | Glass fiber filter followed by two sections of XAD-2 adsorbent. osha.gov | Collects both vapor and aerosol forms in a single device; suitable for personal exposure monitoring. osha.gov | Lower sample volume compared to HVAS. |

Water, Sediment, and Soil Sample Collection Protocols

The collection of water, sediment, and soil samples must be conducted with meticulous care to prevent cross-contamination and ensure the integrity of the sample until analysis.

Water Sampling: Water samples are typically collected in amber glass containers with fluoropolymer-lined screw caps (B75204) to prevent photodegradation and analyte sorption to the container walls. epa.gov Depending on the specific analytical method, samples may need to be preserved, for example, by acidification. uoguelph.ca It is crucial to adhere to specified holding times, which for aqueous samples is often extraction within 7 days of collection and analysis within 40 days of extraction. nemi.govenvironment.gov.za

Soil and Sediment Sampling: For soil, a representative sample is often obtained by collecting a series of plugs from multiple, equally spaced locations within a defined grid area (e.g., 100 m²). nrc.gov These subsamples are then combined and blended to create a composite sample. nrc.gov Sediment samples from water bodies are commonly collected using tools like a petite Ponar® dredge, which scoops a sample from the surface layer of the sediment. sfwmd.gov For both soil and sediment, wide-mouth amber glass jars are recommended for sample storage. epa.gov All sampling equipment must be thoroughly cleaned between sampling points to avoid contamination. environment.gov.za

To assess the bioaccumulation of beta-chlordene in food webs, various organisms (biota), particularly fish, are sampled. The primary objective is to maintain the sample in a state that prevents the degradation of the target analytes.

Upon collection, tissue samples are typically wrapped in clean materials like aluminum foil, placed in labeled bags, and immediately frozen. epa.gov Storage at low temperatures (e.g., -20°C) is essential to minimize microbial and enzymatic activity that could break down the pesticide residues. acs.org Prior to analysis, frozen tissue samples are often homogenized to ensure the portion taken for extraction is representative of the entire sample. epa.gov As with other matrices, detailed records linking the sample to its collection location, date, and species are critical.

Sample Preparation and Clean-up Procedures

Once in the laboratory, the collected samples undergo a series of preparation steps to extract beta-chlordene from the matrix and remove interfering compounds that could compromise the analytical results.

Extraction is the process of separating the target analytes from the solid or liquid sample matrix.

Solvent Extraction: Traditional methods include Soxhlet extraction, which involves continuously washing the sample with a heated organic solvent (e.g., a hexane-acetone mixture or dichloromethane) for an extended period. epa.govgcms.cz For liquid samples, separatory funnel liquid-liquid extraction (LLE) using a solvent like dichloromethane (B109758) is a common approach. gcms.cz

Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), PFE is a more modern and efficient technique. epa.gov It uses conventional organic solvents at elevated temperatures (e.g., 100°C) and pressures (e.g., 1500 psi). epa.govoup.com These conditions increase the efficiency and speed of the extraction process, allowing for significantly lower solvent consumption and shorter extraction times compared to Soxhlet. epa.govnih.gov A mixture of hexane (B92381) and acetone (B3395972) is frequently used for extracting organochlorine pesticides from solid matrices like soil using PFE. acs.orgoup.com

Table 2: Comparison of Extraction Techniques for Beta-Chlordene This table compares the features of common extraction methods for solid and liquid samples.

| Extraction Technique | Matrix | Principle | Common Solvents | Key Features |

| Soxhlet Extraction | Soil, Sediment, Biota, Air Filters | Continuous extraction of a solid sample with a refluxing solvent. epa.govgcms.cz | Hexane/Acetone, Dichloromethane. gcms.cz | Well-established, robust; time and solvent intensive. |

| Pressurized Fluid Extraction (PFE/ASE) | Soil, Sediment, Biota, Air Filters | Extraction with solvents at elevated temperature and pressure. epa.gov | Hexane/Acetone, Dichloromethane. acs.orgnih.gov | Rapid, automated, low solvent use; requires specialized equipment. nih.gov |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning of analytes between the aqueous sample and an immiscible organic solvent. gcms.cz | Dichloromethane. gcms.cz | Simple, effective for liquid samples; can create emulsions, uses significant solvent. |

| Solid-Phase Extraction (SPE) | Water | Analytes are adsorbed from the liquid sample onto a solid sorbent, then eluted with a small volume of solvent. gcms.czepa.gov | Dichloromethane, Ethyl Acetate. | Fast, low solvent volume, can be used in the field. gcms.cz |

Matrix Interference Reduction and Purification Methods (e.g., Gel-Permeation Chromatography, Solid-Phase Extraction, Florisil Column)

Environmental extracts, especially from biota and soil, contain a multitude of co-extracted compounds (e.g., lipids, pigments, humic acids) that can interfere with instrumental analysis. Therefore, a "clean-up" step is essential.

Gel-Permeation Chromatography (GPC): This technique is particularly useful for removing large molecular weight interferences, such as lipids from fat-containing samples (e.g., fish tissue). epa.govnih.gov The principle is size exclusion, where large molecules elute from the chromatography column faster than the smaller pesticide molecules, allowing for their separation. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used clean-up technique where the sample extract is passed through a cartridge containing a specific adsorbent. epa.gov Interferences are either retained on the sorbent while the analytes pass through, or vice-versa. Aminopropyl-bonded silica (B1680970) is one type of SPE sorbent used for this purpose. nemi.gov

Florisil® Column Chromatography: Florisil, a magnesia-silica gel, is a classic and highly effective adsorbent for cleaning up pesticide extracts. epa.govgcms.cz The extract is loaded onto a column packed with Florisil and eluted with specific solvents. Beta-chlordene and other organochlorine pesticides are separated from more polar interfering compounds that are retained by the Florisil. nih.govgcms.cz This method is a standard procedure in many official environmental analysis methods for organochlorine pesticides. epa.gov

Instrumental Analysis for Detection and Quantification

The instrumental analysis of beta-Chlordene, a component of the technical chlordane mixture, relies heavily on chromatographic separation techniques coupled with highly sensitive detectors. The choice of instrument is often dictated by the complexity of the sample matrix, the required level of sensitivity, and the need for confirmatory analysis.

Gas Chromatography-Electron Capture Detection (GC-ECD) is a well-established and robust technique for the analysis of organochlorine pesticides (OCPs), including beta-Chlordene. measurlabs.com The ECD is highly sensitive to electronegative compounds, such as the chlorinated hydrocarbons to which the chlordane family belongs. measurlabs.comscioninstruments.com In this method, a gas chromatograph separates the components of a sample extract in a capillary column. As the separated compounds elute from the column, they enter the ECD, which contains a radioactive source (typically Nickel-63) that emits beta particles (electrons). scioninstruments.com These electrons generate a constant standing current between two electrodes. When an electronegative analyte like beta-Chlordane passes through the detector, it captures some of the electrons, causing a measurable decrease in the current. measurlabs.com This drop in current is proportional to the concentration of the analyte. scioninstruments.com

United States Environmental Protection Agency (EPA) Method 8081 specifically outlines the use of GC-ECD for determining OCPs in extracts from solid and liquid matrices. epa.gov Due to the non-specific nature of the ECD, which responds to any electron-capturing compound, EPA Method 8081 recommends a dual-column confirmation approach. gcms.cz This involves using two GC columns with different stationary phases to reduce the likelihood of false positives resulting from co-eluting interfering compounds. gcms.cz

GC-ECD offers exceptional sensitivity for halogenated compounds, making it a cost-effective choice for screening and quantification in environmental samples like water, soil, and biological tissues. measurlabs.com Its high selectivity for these compounds allows for detection at very low concentrations. measurlabs.com However, its susceptibility to matrix interferences can sometimes lead to biased results, necessitating rigorous sample cleanup procedures. shimadzu.com

For enhanced selectivity and definitive identification, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has become the gold standard for analyzing beta-Chlordane and other persistent organic pollutants. shimadzu.com This technique couples the high-resolution separation power of gas chromatography with the specificity of tandem mass spectrometry. After separation in the GC column, analytes are ionized, typically by electron impact (EI). nih.gov

In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the mass of beta-Chlordane is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass filtering, which significantly reduces background noise and matrix interference, leading to higher sensitivity and specificity compared to single-quadrupole GC-MS or GC-ECD. shimadzu.com The use of GC-MS/MS can eliminate the need for extensive sample cleanup and provides unambiguous confirmation of the analyte's identity based on the retention time and the ratio of specific ion transitions. shimadzu.comusda.gov

Methods combining sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with GC-MS/MS analysis have been developed for the determination of multiple pesticide residues, including chlordane isomers, in complex matrices like soil and food. nih.govhpst.cz These methods offer high-throughput capabilities with excellent accuracy and precision. nih.gov

Beta-Chlordene is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. In the environment, technical chlordane is introduced as a racemic mixture (containing equal amounts of each enantiomer). ee-net.ne.jp However, biological processes, such as microbial degradation or metabolism in organisms, can be enantioselective, leading to a change in the enantiomeric ratio from the original 1:1. ee-net.ne.jpnih.gov Analyzing these changes can provide valuable insights into the fate, transport, and degradation pathways of chlordane in the environment. ee-net.ne.jp

Enantioselective gas chromatography is used to separate these individual enantiomers. This is achieved by using a special chiral capillary column, where the stationary phase is derivatized with a chiral selector (e.g., a cyclodextrin (B1172386) derivative). ee-net.ne.jpnih.gov The different interactions between the enantiomers and the chiral stationary phase result in different retention times, allowing for their separation and individual quantification. This technique is typically coupled with a mass spectrometer (GC-MS) for sensitive detection and identification. ee-net.ne.jpacs.org Studies have demonstrated the successful separation of chlordane enantiomers in various environmental and biological samples, revealing enantioselective metabolism and degradation patterns. ee-net.ne.jpnih.gov

Method Validation and Quality Assurance/Quality Control (QA/QC)

To ensure the reliability and accuracy of analytical data, all methods used for environmental monitoring of beta-Chlordane must undergo rigorous validation. ns.ac.rs Quality Assurance/Quality Control (QA/QC) procedures are integral to every step of the analytical process, from sample collection to final data reporting.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. ns.ac.rs These values are crucial for assessing the suitability of a method for a specific monitoring purpose and depend on the instrument, the analytical method, and the sample matrix. d-nb.info

Several approaches can be used to determine LOD and LOQ, including calculations based on the signal-to-noise ratio or the standard deviation of replicate analyses of blank samples or low-level fortified samples. d-nb.info For beta-Chlordane and its related compounds, reported LODs and LOQs vary significantly depending on the technique and matrix. For instance, GC-MS/MS methods applied to soil samples have achieved LODs as low as 0.3 µg/kg and LOQs of 1.0 µg/kg for chlordane isomers. nih.gov In contrast, methods for water analysis may report LODs in the range of nanograms per liter (ng/L) or micrograms per liter (µg/L). nih.gov

Table 1: Examples of LOD and LOQ for Chlordane Compounds using Various Analytical Methods

| Compound | Matrix | Method | LOD | LOQ | Source |

|---|---|---|---|---|---|

| cis-Chlordane (B41515) | Soil | GC-MS/MS | 0.3 µg/kg | 1.0 µg/kg | nih.gov |

| trans-Chlordane (B41516) | Soil | GC-MS/MS | 0.3 µg/kg | 1.0 µg/kg | nih.gov |

| α-Chlordane (cis) | Shrimp | GC-ECD | 0.003-0.009 mg/kg | 0.05 mg/kg | banglajol.info |

| γ-Chlordane (trans) | Shrimp | GC-ECD | 0.003-0.009 mg/kg | 0.05 mg/kg | banglajol.info |

| α-Chlordane | Water | GC-ECD | 0.093 µg/L | 0.283 µg/L | nih.gov |

| γ-Chlordane | Water | GC-ECD | 0.21 µg/L | 0.64 µg/L | nih.gov |

Method validation must also demonstrate acceptable levels of accuracy, precision, and recovery. ns.ac.rs

Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically assessed through recovery studies, where a known amount of the analyte (a spike) is added to a blank matrix sample. banglajol.info The sample is then analyzed, and the percentage of the spiked amount that is measured (% recovery) is calculated. For many environmental methods, acceptable recovery rates are often within the 70-130% range. ns.ac.rs

Precision describes the degree of agreement among repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of the results. banglajol.info A low RSD indicates high precision. An RSD of ≤ 20% is a common requirement for pesticide residue analysis. nih.gov

Recovery is a measure of the efficiency of the entire analytical procedure, including extraction and cleanup steps. oup.com It is determined by analyzing fortified samples. For example, a study analyzing technical chlordane in formulations using GC-ECD reported an excellent recovery of 100.7%. oup.com Another study on OCPs in shrimp using GC-ECD found average recoveries for chlordane isomers to be between 84% and 106% with RSDs of ≤ 14%. banglajol.info A GC-MS/MS method for OCPs in soil showed recovery values generally between 70% and 100% with RSDs at or below 20%. nih.gov

These validation parameters are essential for establishing the credibility of the analytical data and ensuring that it is fit for the purpose of environmental monitoring and regulatory compliance.

Strategies for Mitigating Interferences from Co-occurring Pollutants

The accurate quantification of beta-chlordane in environmental samples is a significant analytical challenge due to the complexity of environmental matrices. mdpi.commdpi.com Samples sourced from soil, water, sediment, or biota often contain a multitude of compounds that can interfere with the analysis, leading to inaccurate results such as false positives. mdpi.comenv.go.jp Beta-chlordane is a component of technical chlordane, a mixture that includes various chlordane isomers and related compounds like heptachlor (B41519). mdpi.com Consequently, its analysis is frequently complicated by the presence of other organochlorine pesticides (OCPs), polychlorinated biphenyls (PCBs), and toxaphene, which have similar physicochemical properties and can co-elute during chromatographic analysis. epa.govnih.gov Effective strategies to mitigate these interferences are therefore essential and typically involve a combination of rigorous sample cleanup procedures and advanced, highly selective analytical instrumentation.

A critical step in minimizing analytical interference is the implementation of a robust sample preparation and cleanup protocol prior to instrumental analysis. mdpi.com The goal of these procedures is to selectively remove interfering compounds from the sample extract while retaining the target analyte, beta-chlordane. htslabs.com Various extraction and cleanup techniques have been developed and are chosen based on the sample matrix and the nature of the expected interferences. epa.gov

Commonly employed cleanup methods include adsorption chromatography and gel permeation chromatography (GPC). epa.govnemi.gov Adsorption chromatography, using materials such as Florisil, silica gel, and alumina, is widely used to separate OCPs from interfering compounds like PCBs. epa.govnemi.gov For instance, specific methods have been developed that use Florisil and silica gel chromatography to fractionate extracts, effectively separating many pesticide analytes from PCBs. researchgate.net Gel permeation chromatography is particularly effective at removing large molecular weight interferences, such as lipids from biological samples and humic substances from soil, as well as elemental sulfur which can interfere with detection. epa.govnemi.gov

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has also been adapted for the analysis of OCPs in various matrices. eurl-pesticides.euhpst.cz This approach combines extraction and cleanup into a streamlined process, often utilizing a dispersive solid-phase extraction (dSPE) step with sorbents like primary secondary amine (PSA) to remove matrix components such as fatty acids and sugars. eurl-pesticides.euhpst.cz

A summary of common cleanup techniques used to mitigate interferences in chlordane analysis is presented below.

Table 1: Common Sample Cleanup Techniques for Beta-Chlordane Analysis

| Cleanup Technique | Principle of Separation | Common Interferences Removed | Source(s) |

|---|---|---|---|

| Adsorption Chromatography (Florisil, Silica Gel, Alumina) | Differential adsorption of compounds based on polarity. Analytes are separated from interferences by eluting with solvents of varying polarity. | Polychlorinated Biphenyls (PCBs), certain lipids, and other chlorinated pesticides. epa.gov | epa.govnemi.govresearchgate.net |

| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography that separates molecules based on their size. Larger molecules elute before smaller ones. | Lipids, proteins, humic substances, and elemental sulfur. nemi.gov | epa.govnemi.gov |

| Solid-Phase Extraction (SPE) | Partitioning of compounds between a solid sorbent and a liquid phase. Interferences are either retained on the sorbent while the analyte passes through, or vice-versa. | Broad range of matrix components depending on the sorbent used (e.g., C18, Florisil). mdpi.comhtslabs.com | mdpi.comhtslabs.comresearchgate.net |

| QuEChERS with dSPE | Extraction with acetonitrile (B52724) followed by a cleanup step using a mixture of salts and sorbents (e.g., PSA, C18, MgSO₄) in the extract. | Fatty acids, sugars, pigments, and other polar matrix components. hpst.cz | eurl-pesticides.euhpst.cz |

| Sulfur Cleanup | Chemical or physical removal of elemental sulfur, which is a common interference in sediment and some industrial samples. | Elemental Sulfur. | epa.govnemi.gov |

While sample cleanup is crucial, chromatographic separation and detection methods are equally important for resolving beta-chlordane from co-eluting pollutants. mdpi.com Traditional analysis using gas chromatography with an electron capture detector (GC-ECD) is highly sensitive to halogenated compounds like chlordane but is prone to interferences, which can result in false positives when analyzing complex environmental samples. mdpi.comshimadzu.com

To overcome these limitations, more selective and powerful analytical techniques are employed.

Dual-Column Gas Chromatography: EPA Method 8081B and others recommend using two GC columns of dissimilar polarity for analysis. epa.gov The identification of a compound is confirmed only if it elutes at the expected retention time on both columns, significantly reducing the likelihood of a false positive from a single co-eluting interference. epa.govepa.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers a substantial increase in separation power by using two different columns connected by a modulator. gcms.cz Effluent from the first column is sequentially trapped, focused, and rapidly injected onto the second, short column, creating a two-dimensional chromatogram. gcms.cz This enhanced peak capacity allows for the separation of compounds that co-elute in one-dimensional GC systems. gcms.cz For example, GCxGC has demonstrated the ability to separate beta-HCH and gamma-HCH, which can co-elute on a standard primary column. gcms.cz

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): The use of a mass spectrometer as a detector provides much greater selectivity than an ECD. mdpi.comshimadzu.com Gas chromatography-mass spectrometry (GC-MS) identifies compounds based on both their retention time and their unique mass spectrum. For even higher selectivity and sensitivity in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is used. shimadzu.com In MS/MS, a specific ion from the target analyte is selected and fragmented, and a resulting fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and effectively eliminates matrix interferences, reducing the need for extensive sample cleanup. shimadzu.com

The following table summarizes the advantages of these advanced instrumental techniques in mitigating interferences.

Table 2: Comparison of Instrumental Techniques for Mitigating Interferences

| Technique | Principle | Advantage in Interference Mitigation | Source(s) |

|---|---|---|---|

| Dual-Column GC-ECD | Uses two columns with different stationary phases for analyte confirmation. | Reduces false positives by requiring co-elution on two dissimilar columns for positive identification. | epa.govepa.gov |

| GCxGC-ECD | Provides enhanced peak capacity through separation on two different columns in series. | Resolves complex mixtures and separates analytes from co-eluting matrix components that overlap in single-dimension GC. | nih.govgcms.cz |

| GC-MS | Separates compounds by GC and identifies them based on their mass-to-charge ratio. | Provides structural information, leading to more confident compound identification compared to ECD. | mdpi.comresearchgate.net |

| GC-MS/MS (MRM) | A highly selective technique where specific precursor-to-product ion transitions are monitored for the target analyte. | Offers exceptional selectivity and sensitivity, minimizing matrix effects and allowing for accurate quantification in complex samples with minimal cleanup. | mdpi.comshimadzu.com |

By combining optimized sample cleanup protocols with advanced, high-resolution chromatographic and detection systems, analytical laboratories can effectively mitigate interferences from co-occurring pollutants, ensuring the reliable and accurate monitoring of beta-chlordane in the environment.

Sources, Source Apportionment, and Remediation Approaches for Beta Chlordene Contamination

Identification of Primary and Secondary Emission Sources

The presence of beta-chlordane in the environment stems from both direct application and subsequent environmental processes.

Primary Emission Sources: The foremost primary source of beta-chlordane was the extensive application of technical chlordane (B41520), a broad-spectrum insecticide used for agriculture and termite control. nih.govfrontiersin.org Technical chlordane is a mixture of various related compounds, including trans-chlordane (B41516), cis-chlordane (B41515), and heptachlor (B41519). mdpi.com The use of chlordane on crops and around buildings for termite prevention led to its direct introduction into the soil. frontiersin.orgdtic.mil

Secondary Emission Sources: Over time, contaminated soils and surface waters have become significant secondary sources of beta-chlordane. osf.ioijrrjournal.com Volatilization from contaminated soil is a primary mechanism for its release back into the atmosphere. dtic.milcopernicus.orgcopernicus.org This process is influenced by factors like temperature, with higher temperatures leading to increased volatilization. osf.io Due to its persistence, beta-chlordane that was applied decades ago can still be re-emitted from these environmental reservoirs. copernicus.orgcopernicus.org This "re-volatilization" contributes to its long-range atmospheric transport and deposition in areas far from the original application sites.

The persistence of beta-chlordane is notable. While many organochlorine pesticides have seen declining atmospheric concentrations since their ban, a leveling-off has been observed for beta-chlordane and other similar compounds. copernicus.orgcopernicus.org This suggests that secondary sources, such as contaminated soils and water bodies, are becoming increasingly important contributors to its presence in the atmosphere. copernicus.orgcopernicus.org

Source Apportionment Methodologies

Distinguishing between fresh and aged sources of chlordane contamination is essential for effective environmental management. Several scientific methods are employed to achieve this.

The relative concentrations of different chlordane isomers and their metabolites can provide clues about the age of the contamination. Technical chlordane has a specific composition, typically containing a higher proportion of trans-chlordane (TC) to cis-chlordane (CC). mdpi.com However, these isomers degrade at different rates in the environment.

A common diagnostic tool is the ratio of trans-chlordane to cis-chlordane (TC/CC). Since trans-chlordane degrades more rapidly than cis-chlordane, a TC/CC ratio of less than 1 is generally indicative of aged or weathered chlordane residues. ijrrjournal.com Conversely, a higher ratio might suggest a more recent input.